BenchChemオンラインストアへようこそ!

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034498-74-1) is a synthetic small molecule (MF: C₁₈H₁₃N₃O₃, MW: 319.32 g/mol) comprising three heterocyclic motifs: a benzofuran-2-carboxamide core, a pyrazine linker, and a furan-2-yl substituent. It is cataloged by chemical suppliers as a research-grade heterocyclic building block (≥95% purity) within the broader class of substituted benzofuran-2-carboxamides, a scaffold explored for kinase inhibition (e.g., cFMS/CSF-1R) and antimicrobial applications.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 2034498-74-1
Cat. No. B2720772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide
CAS2034498-74-1
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C18H13N3O3/c22-18(16-10-12-4-1-2-5-14(12)24-16)21-11-13-17(20-8-7-19-13)15-6-3-9-23-15/h1-10H,11H2,(H,21,22)
InChIKeyAAPHTQOLCYRKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034498-74-1): Structural Identity and Procurement Baseline


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034498-74-1) is a synthetic small molecule (MF: C₁₈H₁₃N₃O₃, MW: 319.32 g/mol) comprising three heterocyclic motifs: a benzofuran-2-carboxamide core, a pyrazine linker, and a furan-2-yl substituent . It is cataloged by chemical suppliers as a research-grade heterocyclic building block (≥95% purity) within the broader class of substituted benzofuran-2-carboxamides, a scaffold explored for kinase inhibition (e.g., cFMS/CSF-1R) and antimicrobial applications [1]. However, at the time of analysis, this specific compound lacks any directly indexed primary research publication, patent example, or authoritative database entry (PubChem, ChEMBL, BindingDB) that provides quantitative biological or physicochemical characterization data [2].

Why Generic Substitution of N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide Is Not Supported by Current Evidence


The benzofuran-2-carboxamide scaffold encompasses structurally diverse compounds with widely divergent biological profiles depending on substituent identity and regiochemistry. Even within the narrow sub-class sharing the (furan-yl)pyrazinyl-methyl linker, small perturbations such as furan regioisomerism (2-yl vs. 3-yl), benzofuran methoxylation (7-OCH₃), or replacement of the benzofuran with thiophene, quinoxaline, or furan carboxamide produce distinct chemical entities with no published evidence of pharmacological interchangeability . Consequently, generic substitution of CAS 2034498-74-1 with a near-analog (e.g., CAS 2034611-52-2, the furan-3-yl isomer) cannot be justified on current evidence because no comparative bioactivity, selectivity, or ADMET data exist in the public domain to support functional equivalence [1]. Any procurement decision must therefore weigh the absolute absence of published characterization data for this specific compound against the potential suitability of better-characterized analogs with documented activity profiles.

Quantitative Evidence Guide for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034498-74-1): Comparative Differentiation Data


Structural Regioisomerism: Furan-2-yl vs. Furan-3-yl Substitution as the Primary Differentiator

CAS 2034498-74-1 bears a furan-2-yl group at the pyrazine 3-position, distinguishing it from its closest cataloged structural analog, CAS 2034611-52-2, which bears a furan-3-yl group. Regioisomeric substitution on the furan ring alters the spatial orientation and electronic character of the heterocycle, which can profoundly affect target binding, selectivity, and metabolic stability in kinase inhibitor scaffolds . This is the only comparator pair identifiable from current public chemical catalogs sharing the identical core scaffold (benzofuran-2-carboxamide + pyrazine-2-yl-methyl linker). No quantitative comparative bioactivity data exist for this pair in any admissible source .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Benzofuran Substituent Differentiation: Unsubstituted Core vs. 7-Methoxy Analog

CAS 2034498-74-1 carries an unsubstituted benzofuran-2-carboxamide moiety, whereas CAS 2034427-75-1 (N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-7-methoxy-1-benzofuran-2-carboxamide) adds a methoxy group at the benzofuran 7-position. In the broader benzofuran-2-carboxamide literature, 7-methoxy substitution has been reported to modulate pharmacokinetic properties and target binding [1]. The unsubstituted benzofuran of CAS 2034498-74-1 presents a distinct physicochemical profile (clogP, H-bond donor/acceptor count, metabolic liability) relative to the 7-methoxy analog, though no direct comparative experimental data are available [2].

Drug Discovery Pharmacokinetics Benzofuran SAR

Heterocycle Core Replacement: Benzofuran vs. Thiophene, Quinoxaline, and Furan Carboxamide Analogs

The benzofuran-2-carboxamide core of CAS 2034498-74-1 can be formally replaced by thiophene-3-carboxamide, quinoxaline-2-carboxamide, or furan-2-carboxamide while retaining the (furan-2-yl)pyrazin-2-yl-methyl linker. PubChem listings confirm the existence of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide and related analogs, though none carry published bioactivity data [1]. Scaffold hopping between benzofuran and these heterocycles is a recognized strategy in kinase inhibitor optimization, where core replacement modulates hinge-binding interactions, selectivity, and physicochemical properties [2]. The benzofuran core offers a distinct hydrogen-bond acceptor profile (furan oxygen) and extended aromatic surface for hydrophobic contacts compared to monocyclic furan or thiophene replacements.

Scaffold Hopping Bioisosterism Medicinal Chemistry

Recommended Application Scenarios for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034498-74-1) Based on Current Evidence


Chemical Probe Synthesis and Scaffold Diversification in Kinase Inhibitor Medicinal Chemistry Programs

The (furan-2-yl)pyrazin-2-yl-methyl benzofuran-2-carboxamide scaffold represents a underexplored chemotype within the benzofuran-2-carboxamide kinase inhibitor space. Given the established precedent for benzofuran-2-carboxamides as cFMS/CSF-1R inhibitors [1] and the structural relationship to known cFMS inhibitor scaffolds (e.g., furan-2-carboxamides reported by Patch et al., 2007), CAS 2034498-74-1 may serve as a starting point for structure-activity relationship (SAR) exploration. Its unique combination of three heterocyclic systems (benzofuran, pyrazine, furan) offers multiple vectors for chemical diversification. However, researchers must commission de novo biochemical profiling, as no published activity data exist for this specific compound [2].

Regioisomeric Comparator Studies with Furan-3-yl Analog (CAS 2034611-52-2)

The availability of a structurally matched furan-3-yl regioisomer (CAS 2034611-52-2) creates an opportunity for paired regioisomeric SAR studies [1]. Testing both compounds in parallel against panels of kinases (e.g., CSF-1R, Pim, TrkA) or microbial targets could establish the first quantitative structure-activity relationship for this scaffold class, answering the fundamental question of whether furan 2-yl vs. 3-yl connectivity meaningfully impacts potency or selectivity.

Heterocyclic Building Block for Parallel Library Synthesis

With a catalog purity of ≥95% and the presence of a secondary amide linkage connecting the benzofuran core to the pyrazine-furan moiety, CAS 2034498-74-1 may function as a synthetic intermediate or building block for amide coupling or pyrazine functionalization reactions [1]. Its three heterocyclic rings provide distinct chemical handles for diversification, making it potentially suitable for generating small, focused compound libraries for phenotypic or target-based screening.

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.